molecular formula C40H52O4 B13835499 Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate CAS No. 323585-68-8

Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate

Cat. No.: B13835499
CAS No.: 323585-68-8
M. Wt: 596.8 g/mol
InChI Key: QWUGYTPUZHSYPH-UHFFFAOYSA-N
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Description

Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate is a complex organic compound with the molecular formula C36H50O4. This compound is characterized by its tetracene core, which is substituted with six propyl groups and two ester groups at the 2 and 3 positions. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetracene Core: The tetracene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of Propyl Groups: The propyl groups are introduced via Friedel-Crafts alkylation, using propyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the tetracene core with methanol in the presence of a strong acid catalyst like sulfuric acid to form the dimethyl ester groups at the 2 and 3 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and alkylation reactions efficiently.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1,4,5,6,7,8-hexapropylnaphthacene-2,3-dicarboxylate
  • Dimethyl 1,4,5,6,7,8-hexapropylanthracene-2,3-dicarboxylate

Uniqueness

Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of six propyl groups, which significantly alter its chemical properties compared to other tetracene derivatives. This uniqueness makes it particularly valuable in the development of specialized materials and in scientific research.

Properties

CAS No.

323585-68-8

Molecular Formula

C40H52O4

Molecular Weight

596.8 g/mol

IUPAC Name

dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate

InChI

InChI=1S/C40H52O4/c1-9-15-25-21-22-26-23-27-24-33-29(17-11-3)37(39(41)43-7)38(40(42)44-8)32(20-14-6)36(33)31(19-13-5)35(27)30(18-12-4)34(26)28(25)16-10-2/h21-24H,9-20H2,1-8H3

InChI Key

QWUGYTPUZHSYPH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C3=C(C4=C(C(=C(C(=C4C=C3C=C2C=C1)CCC)C(=O)OC)C(=O)OC)CCC)CCC)CCC)CCC

Origin of Product

United States

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